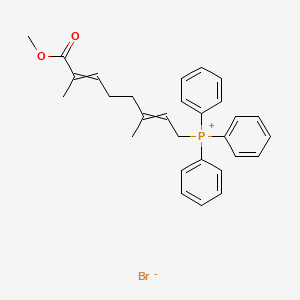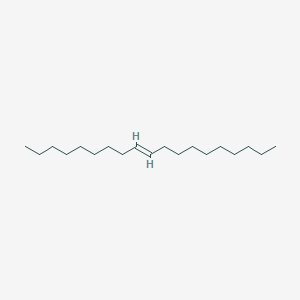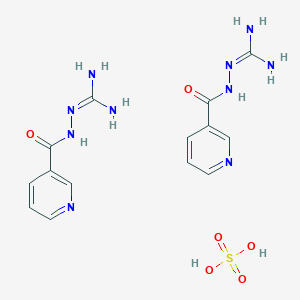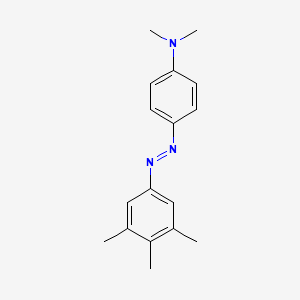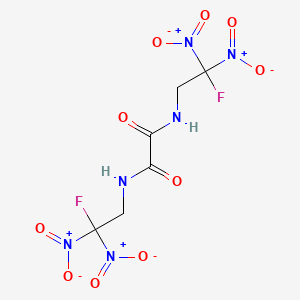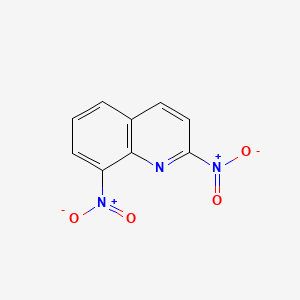
2,8-Dinitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dinitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of two nitro groups at the 2 and 8 positions of the quinoline ring, which significantly influences its chemical properties and reactivity .
準備方法
The synthesis of 2,8-Dinitroquinoline typically involves nitration reactions. One common method is the nitration of quinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired substitution pattern . Industrial production methods may involve similar nitration processes but are optimized for higher yields and purity. Additionally, advanced techniques like catalytic nitration using metal catalysts can be employed to improve efficiency .
化学反応の分析
2,8-Dinitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,8-Dinitroquinoline has several applications in scientific research:
作用機序
The mechanism of action of 2,8-Dinitroquinoline and its derivatives often involves interactions with biological molecules, such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
2,8-Dinitroquinoline can be compared with other nitroquinoline derivatives, such as 5,7-Dinitro-8-hydroxyquinoline and 2-chloro-8-hydroxy-5,7-dinitroquinoline . These compounds share similar structural features but differ in the position and type of substituents on the quinoline ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities. For example, 5,7-Dinitro-8-hydroxyquinoline is known for its strong antimicrobial properties, while 2-chloro-8-hydroxy-5,7-dinitroquinoline is used in the synthesis of other complex heterocyclic compounds .
特性
CAS番号 |
32110-64-8 |
|---|---|
分子式 |
C9H5N3O4 |
分子量 |
219.15 g/mol |
IUPAC名 |
2,8-dinitroquinoline |
InChI |
InChI=1S/C9H5N3O4/c13-11(14)7-3-1-2-6-4-5-8(12(15)16)10-9(6)7/h1-5H |
InChIキー |
KVAGCJDCFXGRGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
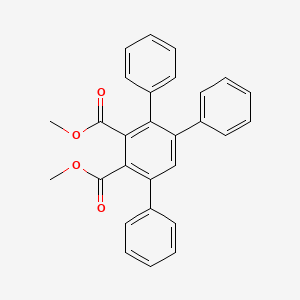
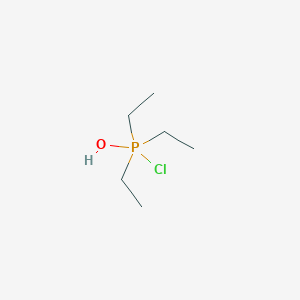
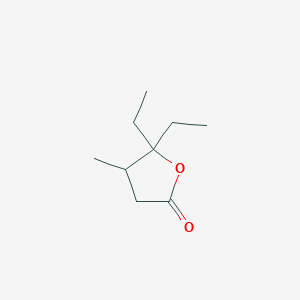
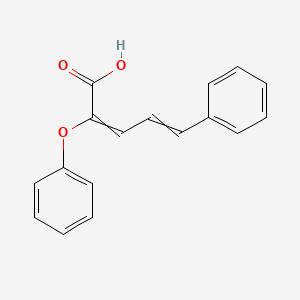
![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
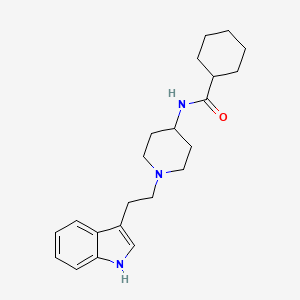
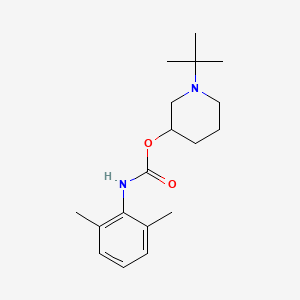
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
